Home > Products > Screening Compounds P81765 > (R)-Acenocoumarol
(R)-Acenocoumarol - 66556-77-2

(R)-Acenocoumarol

Catalog Number: EVT-1441620
CAS Number: 66556-77-2
Molecular Formula: C19H15NO6
Molecular Weight: 353.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Acenocoumarol is the pharmacologically active enantiomer of the racemic drug acenocoumarol. Acenocoumarol is classified as a coumarin derivative and functions as a vitamin K antagonist (VKA) [, ]. While the racemic mixture is administered clinically, (R)-acenocoumarol is primarily responsible for the anticoagulant effect [, ].

(S)-Acenocoumarol

Compound Description: (S)-Acenocoumarol is the less pharmacologically active enantiomer of the racemic drug acenocoumarol, an oral anticoagulant. It is rapidly cleared from the body compared to (R)-acenocoumarol. Research indicates that (S)-Acenocoumarol is primarily metabolized by the cytochrome P450 enzyme CYP2C9, undergoing hydroxylation at the 6-, 7-, and 8-positions. [, , , ]

Relevance: (S)-Acenocoumarol is the enantiomer of (R)-acenocoumarol, the target compound, and they exist together in the racemic drug. While both enantiomers share a similar structure, (S)-Acenocoumarol exhibits different pharmacokinetic properties and significantly less anticoagulant activity than (R)-acenocoumarol. [, , , ]

6-Hydroxyacenocoumarol

Compound Description: 6-Hydroxyacenocoumarol is a phase I metabolite of both (R)- and (S)-acenocoumarol, formed via hydroxylation. It is primarily found in conjugated form in bile and as a free compound in urine. [, ]

Relevance: 6-Hydroxyacenocoumarol is a key metabolite of (R)-acenocoumarol, providing insights into its metabolic pathway. The formation of this metabolite highlights the role of cytochrome P450 enzymes, including CYP2C9, CYP1A2, and CYP2C19, in acenocoumarol metabolism. [, ]

7-Hydroxyacenocoumarol

Compound Description: 7-Hydroxyacenocoumarol, similar to its 6-hydroxy counterpart, is a metabolite of both acenocoumarol enantiomers, arising from hepatic hydroxylation reactions. This metabolite is excreted through biliary pathways primarily as conjugates and is found free in urine. Interestingly, there is a stereoselective difference in its excretion, with a higher ratio of free to conjugated 7-hydroxyacenocoumarol observed for the (S)-enantiomer compared to (R)-acenocoumarol. [, ]

Relevance: As a major metabolite of (R)-acenocoumarol, 7-Hydroxyacenocoumarol is essential in understanding the drug's metabolism and elimination. The observed stereoselectivity in its excretion suggests differences in how the enantiomers are processed, potentially impacting their pharmacokinetic profiles. [, ]

8-Hydroxyacenocoumarol

Compound Description: This compound is a minor metabolite resulting from the hydroxylation of both (R)- and (S)-acenocoumarol. Its formation is primarily mediated by the cytochrome P450 enzyme CYP2C9. []

Relevance: Although a minor metabolite, 8-Hydroxyacenocoumarol contributes to the overall metabolic profile of (R)-acenocoumarol. Its presence further underscores the role of CYP2C9 in the metabolism of both acenocoumarol enantiomers. []

Warfarin

Compound Description: Warfarin, similar to acenocoumarol, is a coumarin derivative widely used as an oral anticoagulant. It is metabolized by CYP2C9, particularly its (S)-enantiomer, which is more potent than the (R)-enantiomer. [, ]

Relevance: Warfarin serves as a relevant comparator to (R)-acenocoumarol due to their shared therapeutic class (oral anticoagulants) and similar metabolic pathways, both being substrates of CYP2C9. [, ]

Phenprocoumon

Compound Description: Phenprocoumon, belonging to the coumarin class of drugs, is another oral anticoagulant that shares metabolic similarities with (R)-acenocoumarol. It undergoes metabolism by the cytochrome P450 enzyme CYP2C9. []

Relevance: Phenprocoumon’s close relationship with (R)-acenocoumarol in terms of therapeutic action and metabolism makes it a valuable reference point. The shared metabolic pathway via CYP2C9 highlights a potential site for drug interactions, influencing the pharmacokinetics and potentially the pharmacodynamics of both drugs. []

Tolbutamide

Compound Description: Tolbutamide is an oral antidiabetic medication that undergoes metabolism primarily via hydroxylation by the cytochrome P450 enzyme CYP2C9. []

Relevance: Although from a different therapeutic class, tolbutamide's metabolism is relevant because it is primarily mediated by CYP2C9, the same enzyme responsible for a significant portion of (R)-acenocoumarol metabolism. Therefore, co-administration of (R)-acenocoumarol and tolbutamide could lead to drug interactions due to competition for CYP2C9 metabolism. []

Lornoxicam

Compound Description: Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) primarily metabolized by CYP2C9, specifically through 5'-hydroxylation. This drug has been investigated for its potential to interact with oral anticoagulants, including acenocoumarol, due to shared metabolic pathways. [, ]

Relevance: Lornoxicam is particularly relevant to (R)-acenocoumarol because both drugs are metabolized by CYP2C9. This shared metabolic pathway raises concerns about potential drug-drug interactions. Studies suggest that lornoxicam can inhibit the metabolism of acenocoumarol, potentially leading to elevated acenocoumarol levels and an increased risk of bleeding. [, ]

Piroxicam

Compound Description: Piroxicam, like lornoxicam, belongs to the NSAID class and is known to interact with acenocoumarol. Studies have demonstrated that piroxicam can significantly reduce the clearance of both (R)- and (S)-acenocoumarol, leading to increased plasma concentrations of the anticoagulant. This interaction is particularly notable for (R)-acenocoumarol, the more active enantiomer, suggesting a stereoselective component to the interaction. []

Relevance: The interaction between piroxicam and (R)-acenocoumarol is significant due to the potential for enhanced anticoagulant effects and an increased bleeding risk. This highlights the importance of considering potential drug-drug interactions, particularly when combining (R)-acenocoumarol with drugs like piroxicam that share metabolic pathways or influence its pharmacokinetics. []

Fluindione

Compound Description: Fluindione is another coumarin derivative with anticoagulant properties. It is metabolized by CYP2C9 and its pharmacokinetics are influenced by both CYP2C9 and VKORC1 (vitamin K epoxide reductase complex subunit 1) polymorphisms, similar to acenocoumarol. [, ]

Relevance: Fluindione's close pharmacological and metabolic similarities to (R)-acenocoumarol make it a relevant comparator in understanding the impact of genetic factors on anticoagulant response. [, ]

Source

(R)-Acenocoumarol is synthesized in laboratories and is not derived from natural sources. Its production typically involves asymmetric synthesis techniques that yield enantiomerically pure forms, essential for its pharmacological efficacy .

Classification

(R)-Acenocoumarol is classified as an oral anticoagulant and falls under the broader category of anticoagulant drugs. Its mechanism of action distinguishes it from other anticoagulants, such as direct thrombin inhibitors and factor Xa inhibitors, making it a critical agent in anticoagulation therapy .

Synthesis Analysis

Methods

The synthesis of (R)-Acenocoumarol can be achieved through several methods, with a focus on enantiomeric purity. One prominent method involves the use of organocatalysts, such as prolinamide derivatives, which facilitate the formation of chiral intermediates that lead to the desired product. These methods emphasize high stereoselectivity and yield, critical for ensuring the efficacy and safety of the drug .

Technical Details

The synthesis typically follows a multi-step process:

  1. Formation of Chiral Intermediates: Starting materials undergo reactions catalyzed by organocatalysts to form chiral intermediates.
  2. Cyclization: The chiral intermediates are subjected to cyclization reactions, leading to the formation of coumarin structures.
  3. Functionalization: Further functionalization steps introduce necessary substituents, such as nitro groups, to achieve (R)-Acenocoumarol.

Each step requires careful optimization to ensure high yields and purity levels, often monitored through chromatographic techniques .

Molecular Structure Analysis

Structure

(R)-Acenocoumarol has a complex molecular structure characterized by its hydroxycoumarin backbone. The chemical formula is C19H15NO6C_{19}H_{15}N_{O_6}, featuring multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 341.33 g/mol
  • Chemical Structure: The structure includes a coumarin nucleus with hydroxyl and nitro substituents that play crucial roles in its anticoagulant properties .
Chemical Reactions Analysis

Reactions

(R)-Acenocoumarol undergoes various chemical reactions that are essential for its function as an anticoagulant. Key reactions include:

  • Reduction Reactions: These are critical for modifying the nitro group into an amine or hydroxyl group during synthesis.
  • Hydrolysis: In biological systems, (R)-Acenocoumarol can be hydrolyzed, affecting its pharmacokinetics.

Technical Details

The reactivity of (R)-Acenocoumarol is influenced by its functional groups, particularly during metabolic processes where it interacts with enzymes involved in drug metabolism .

Mechanism of Action

(R)-Acenocoumarol exerts its anticoagulant effect primarily by inhibiting vitamin K epoxide reductase. This enzyme is crucial for recycling vitamin K, which is necessary for synthesizing clotting factors II, VII, IX, and X in their active forms.

Process

  1. Inhibition of Vitamin K Epoxide Reductase: By blocking this enzyme, (R)-Acenocoumarol prevents the conversion of vitamin K epoxide back to its active form.
  2. Reduced Clotting Factor Synthesis: The inhibition leads to decreased levels of active clotting factors in circulation, thereby reducing coagulation potential.

Data

Studies have shown that (R)-Acenocoumarol's action can be quantified through prothrombin time tests, which measure the time taken for blood to clot and provide insights into its anticoagulation effectiveness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels.

Relevant data indicates that these properties influence both formulation development and clinical application strategies .

Applications

(R)-Acenocoumarol is widely used in clinical settings for:

  • Anticoagulation Therapy: It serves as a primary agent for managing patients at risk of thromboembolic events.
  • Research Applications: Studies investigating its effects on melanogenesis have revealed additional biological activities beyond anticoagulation .

Properties

CAS Number

66556-77-2

Product Name

(R)-Acenocoumarol

IUPAC Name

4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1

InChI Key

VABCILAOYCMVPS-OAHLLOKOSA-N

SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O

Synonyms

(R)-4-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one; (+)-3-(α-Acetonyl-4-nitrobenzyl)-4-hydroxycoumarin; (+)-Acenocoumarin; (R)-(+)-Acenocoumarol; (R)-(+)-Nicoumalone;

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.